8-Thia-5-azaspiro[3.5]nonane 8,8-dioxide
Description
Significance of Spirocyclic Architectures in Contemporary Organic Synthesis
Spirocyclic compounds, which are characterized by a unique structural feature where two rings are connected by a single common atom, have garnered considerable interest from both synthetic and medicinal chemists. rsc.org This arrangement imparts a rigid, three-dimensional geometry that is distinct from fused or bridged ring systems. rsc.orgmdpi.com The conformational rigidity of the spiro junction allows for a precise spatial arrangement of functional groups, a critical factor for effective interaction with biological targets like enzyme active sites. mdpi.comresearchgate.net
In contemporary organic synthesis, the non-planar conformations of spirocycles are leveraged to enhance binding affinity and selectivity for biological targets. rsc.org This structural feature is increasingly exploited in drug discovery to improve pharmacokinetic and pharmacodynamic profiles. rsc.orgresearchgate.net Spiro heterocycles, in particular, are recognized as privileged scaffolds in medicinal chemistry due to their prevalence in natural products and their wide range of physiological activities. mdpi.com Their unique architecture often leads to distinct properties, making them valuable targets in the development of novel pharmaceuticals, materials with specific optical or electronic properties, and agrochemicals. walshmedicalmedia.com
The Foundational Role of Sulfone Moieties in Chemical Reactivity and Molecular Design
The sulfone group (R-S(=O)₂-R') is a critical functional group in organic chemistry and plays a foundational role in molecular design, particularly in medicinal chemistry. iomcworld.comnih.gov Sulfones are typically prepared through the oxidation of precursor sulfides. nih.gov The sulfonyl functional group is valued for its unique combination of properties that can be used to optimize the characteristics of a lead compound. researchgate.netnamiki-s.co.jp
The sulfone moiety is chemically stable, resistant to hydrolysis, and can act as a bioisostere for other functional groups like ketones. researchgate.netnamiki-s.co.jp Its presence can also modulate the basicity of nearby amine groups, which can be advantageous in improving a compound's toxicity profile. researchgate.net These attributes have led to the incorporation of sulfone groups into a wide array of approved drugs used to treat a variety of diseases, including infections and inflammatory conditions. nih.govnamiki-s.co.jpacs.org
Table 1: Key Properties and Applications of the Sulfone Moiety in Molecular Design
| Property | Description | Impact in Medicinal Chemistry |
|---|---|---|
| Polarity | The S=O bonds are highly polar. | Lowers lipophilicity, potentially increasing solubility and improving ADME properties. researchgate.net |
| H-Bond Acceptor | The oxygen atoms can act as hydrogen bond acceptors. | Facilitates binding to biological targets such as enzymes and receptors. researchgate.net |
| Metabolic Stability | The sulfone group is generally resistant to metabolic degradation. | Increases the in vivo half-life of a drug candidate. namiki-s.co.jp |
| Electron-Withdrawing | The sulfonyl group is a strong electron-withdrawing group. | Can modulate the reactivity and basicity of adjacent functional groups. researchgate.netnamiki-s.co.jp |
| Bioisostere | Can serve as a replacement for other functional groups (e.g., ketones). | Allows for the fine-tuning of a molecule's steric and electronic properties. researchgate.net |
| Chemical Stability | Resistant to hydrolysis and reduction of the sulfur atom. | Provides a stable scaffold suitable for diverse chemical formulations. namiki-s.co.jpacs.org |
Positioning of 8-Thia-5-azaspiro[3.5]nonane 8,8-dioxide within Spirocyclic Thia/Aza Heterocycles
This compound belongs to the class of spirocyclic thia/aza heterocycles, which are compounds that incorporate both sulfur (thia) and nitrogen (aza) atoms within a spirocyclic framework. The nomenclature indicates a nine-membered spiro system composed of a four-membered ring and a six-membered ring sharing a single carbon atom. The numbering places the nitrogen atom at position 5 and the sulfur atom at position 8. The "8,8-dioxide" suffix specifies that the sulfur atom is in the sulfone oxidation state.
This class of compounds combines the structural rigidity of the spirocycle with the chemical functionalities of both an amine and a sulfone. The development of synthetic strategies for producing nitrogen- and sulfur-containing heterocycles is an active area of research. rsc.orgrsc.org Various spiro heterocycles incorporating thia- and aza- elements have been synthesized, such as 1-thia-4-azaspiro[4.5]decanes and spiro-thiazolidines. rsc.orgnih.gov These compounds are often investigated for their potential pharmaceutical applications. rsc.orgrsc.org The synthesis of aza- and thia-spiroheterocycles is driven by the goal of creating novel molecular scaffolds that can interact with biological systems in unique ways. nih.gov
Current Research Landscape and Academic Importance of the Compound Class
The academic importance of spirocyclic thia/aza heterocycles is primarily rooted in medicinal chemistry and drug discovery. Researchers are actively developing new synthetic methods to create diverse libraries of these compounds for biological screening. rsc.orgrsc.org The unique three-dimensional structures of these molecules make them attractive candidates for targeting complex biological systems where specific spatial orientations are required for activity. mdpi.com
Current research often focuses on the synthesis and biological evaluation of these compounds for a range of therapeutic areas. For instance, various spiro-thiazolidine derivatives have been shown to possess a wide spectrum of pharmaceutical activities, including anti-proliferative, anti-inflammatory, and antimicrobial properties. rsc.orgrsc.org Similarly, studies on new 1-thia-4-azaspiro[4.5]decane derivatives have demonstrated their potential as anticancer agents. nih.govresearchgate.net The overarching goal of this research is to explore the structure-activity relationships of these complex scaffolds to design more potent and selective therapeutic agents. acs.org The combination of the sulfone group's favorable physicochemical properties with the spirocyclic framework's defined 3D structure continues to make this compound class a promising area for academic and industrial investigation. rsc.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Thia-4-azaspiro[4.5]decane |
| Spiro-thiazolidines |
| 5-Thia-8-azaspiro[3.5]nonane 5-oxide hydrochloride |
An exploration of the synthetic methodologies for constructing the unique architecture of this compound and related spirocyclic sulfones reveals a diverse array of chemical strategies. The assembly of such compounds, characterized by a central spiro atom linking two distinct rings, presents a significant synthetic challenge that chemists have addressed through various innovative approaches. This article details the primary methods for building the spirocyclic core and forming the specific heterocyclic framework of these molecules.
Structure
3D Structure
Properties
IUPAC Name |
8λ6-thia-5-azaspiro[3.5]nonane 8,8-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)5-4-8-7(6-11)2-1-3-7/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXCOCDAQKDZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CS(=O)(=O)CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934691-64-1 | |
| Record name | 8lambda6-thia-5-azaspiro[3.5]nonane-8,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Transformational Chemistry of 8 Thia 5 Azaspiro 3.5 Nonane 8,8 Dioxide
Chemical Transformations Involving the Sulfone Group
The sulfone moiety is a powerful electron-withdrawing group that significantly influences the reactivity of the thiane ring. This influence is most pronounced at the carbon atoms alpha to the sulfonyl group, rendering them susceptible to a variety of synthetic manipulations.
α-Functionalization of Sulfones via Activated Methylene/Methine Groups
The sulfonyl group in the 8-thia-5-azaspiro[3.5]nonane 8,8-dioxide framework acidifies the protons on the adjacent methylene groups at the C7 and C9 positions. This activation allows for deprotonation by a suitable base to form a stabilized carbanion. This carbanion can then react with a range of electrophiles, enabling the introduction of various functional groups at the α-position. This reactivity is a cornerstone of sulfone chemistry, widely exploited for the construction of carbon-carbon bonds. researchgate.net
The general process involves treating the spirocyclic sulfone with a strong base, such as an organolithium reagent (e.g., n-butyllithium), followed by the addition of an electrophile. This versatile method can be used for alkylation, acylation, and other functionalizations.
Table 1: Representative α-Functionalization Reactions of Cyclic Sulfones
| Reaction Type | Electrophile Example | Product Type |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | α-Alkyl sulfone |
| Hydroxylation | Molecular oxygen (O₂) | α-Hydroxy sulfone |
This synthetic utility allows for the elaboration of the this compound core, providing access to a diverse library of substituted analogs for further investigation.
Nucleophilic Additions to Vinyl Sulfone Derivatives (e.g., Michael Acceptor Behavior)
Vinyl sulfones are well-established as potent Michael acceptors in organic synthesis due to the strong electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond. researchgate.netdntb.gov.ua A vinyl sulfone derivative of this compound can be conceptualized as a valuable synthetic intermediate. The incorporation of both a vinyl sulfone moiety and a spirocyclic system can lead to molecules with unique three-dimensional structures and potential biological activities. nih.govresearchgate.net
The synthesis of such spirocyclic vinyl sulfones can be achieved through various methods, including radical cyclization cascades. nih.govresearchgate.net Once formed, these derivatives are highly susceptible to conjugate addition by a wide array of nucleophiles.
Common Nucleophiles in Michael Additions to Vinyl Sulfones:
Heteroatom Nucleophiles: Amines, thiols, alcohols
Carbon Nucleophiles: Enolates, organocuprates, Grignard reagents
This reactivity allows for the covalent attachment of various molecular fragments to the spirocyclic scaffold, making it a useful tool in medicinal chemistry and materials science. dntb.gov.ua
Utility in Cycloaddition Reactions as Masked Dienes (e.g., Diels-Alder)
Cyclic sulfones, particularly five- and six-membered rings, can serve as precursors to conjugated dienes through the cheletropic extrusion of sulfur dioxide (SO₂) upon heating or photolysis. This process makes them valuable "masked dienes" in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net The thiane 1,1-dioxide ring of this compound could potentially be leveraged in a similar fashion.
By first introducing unsaturation into the sulfone ring (for example, via α-functionalization followed by elimination), a sulfolene-type intermediate could be generated. This intermediate could then participate in a Diels-Alder reaction with a dienophile. Subsequent thermal elimination of SO₂ would yield a new six-membered ring fused to the azetidine (B1206935) portion of the original spirocycle. This strategy provides a pathway to complex polycyclic structures that would be challenging to access through other means. researchgate.net
Reactivity of the Nitrogen Heterocycle
The azetidine ring, a four-membered nitrogen heterocycle, is characterized by significant ring strain, which dictates its reactivity. rsc.orgrsc.org This strain makes the ring susceptible to opening under certain conditions, while the nitrogen atom itself behaves as a typical secondary amine, allowing for a range of derivatization reactions. nih.gov
Derivatization and Functional Group Interconversions at the Nitrogen Atom
The secondary amine nitrogen (at position 5) in this compound is a key site for functionalization. It can readily undergo reactions typical of secondary amines, allowing for the introduction of a wide variety of substituents. This capability is crucial for modifying the physicochemical properties of the molecule.
Table 2: Common N-Functionalization Reactions
| Reaction Type | Reagent Example | Functional Group Introduced |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | N-Alkyl |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | N-Acyl (Amide) |
| N-Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride) | N-Sulfonyl (Sulfonamide) |
These transformations are generally high-yielding and allow for the systematic exploration of structure-activity relationships in medicinal chemistry programs.
Nucleophilic Reactivity and Ring-Opening Processes
The inherent ring strain of the azetidine moiety makes it more susceptible to ring-opening reactions compared to larger, less strained heterocycles like piperidine. rsc.orgnih.gov This reactivity can be triggered under appropriate conditions, often involving acid catalysis. Protonation of the azetidine nitrogen enhances the electrophilicity of the ring carbons, making them vulnerable to attack by nucleophiles.
An intramolecular ring-opening decomposition pathway is possible if a nucleophilic group is present on a substituent attached to the nitrogen atom. nih.gov For instance, an N-acyl derivative could potentially undergo intramolecular attack by the amide oxygen onto a ring carbon, leading to cleavage of the C-N bond and formation of a larger ring system. The stability and propensity for such rearrangements are influenced by factors like pH and the nature of the substituents on both the nitrogen and the azetidine ring. nih.gov While this can be an undesired decomposition pathway, it can also be exploited synthetically to access different heterocyclic scaffolds.
Spirocenter Reactivity and Ring Strain Phenomena
Regioselective and Stereoselective Functionalization at the Spiro Carbon
There is no available scientific literature detailing the regioselective or stereoselective functionalization at the spiro carbon of this compound.
Susceptibility to Ring-Opening and Rearrangement Pathways
Information regarding the susceptibility of this compound to ring-opening and rearrangement pathways has not been reported in published research.
Chiral Resolution and Stereochemical Control in Reactions
There are no documented methods for the chiral resolution of this compound, nor are there studies on stereochemical control in its reactions.
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization
Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. High-resolution NMR, mass spectrometry, vibrational spectroscopy, and X-ray crystallography each offer a unique window into the chemical environment of the atoms and bonds within a molecule.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule such as 8-Thia-5-azaspiro[3.5]nonane 8,8-dioxide, both ¹H and ¹³C NMR spectroscopy are critical for confirming its spirocyclic framework and the oxidation state of the sulfur atom.
In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the nitrogen and the sulfonyl group would be expected to appear as distinct multiplets. The chemical shifts of these protons are influenced by the electronegativity of the neighboring heteroatoms and the rigid conformational nature of the spirocyclic system. Protons on the azetidine (B1206935) ring are expected to show complex splitting patterns due to geminal and vicinal coupling. Similarly, the protons on the piperidine ring would exhibit chemical shifts and coupling constants characteristic of a chair or twisted-boat conformation. The presence of the electron-withdrawing sulfonyl group typically shifts the signals of adjacent protons downfield.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The spiro carbon, being a quaternary carbon, would typically have a low intensity signal. The carbons bonded to the nitrogen and the sulfonyl group would be deshielded and appear at a lower field. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. For instance, in related N-arylsulfonyl morpholines, dynamic ¹H NMR spectroscopy has been used to study ring inversion, with observed free energy barriers in the range of 9.2-10.3 kcal mol⁻¹ nih.gov.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data from related structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C3 | 2.0 - 2.5 | 30 - 40 |
| C2 | 1.8 - 2.2 | 20 - 30 |
| C4, C6 | 3.0 - 3.5 | 50 - 60 |
| C7, C9 | 3.2 - 3.8 | 55 - 65 |
| N-H | 1.5 - 3.0 (broad) | - |
| Spiro C | - | 40 - 50 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and confirm its molecular formula.
The fragmentation of cyclic sulfones under electron ionization (EI) or chemical ionization (CI) often involves characteristic losses of SO₂. The fragmentation pathways of this compound would likely be initiated by cleavage of the bonds adjacent to the nitrogen atom or the sulfonyl group. Alpha-cleavage next to the amine is a common fragmentation pathway for cyclic amines. The spirocyclic nature of the molecule could lead to complex rearrangement reactions. The study of fragmentation patterns of related sulfides has shown that charge retention typically occurs on the sulfur-containing fragment nih.gov. Analysis of the resulting fragment ions allows for the reconstruction of the molecular structure and provides confirmatory evidence for the proposed connectivity.
Table 2: Plausible Mass Spectrometry Fragments for this compound (Note: These are hypothetical fragments based on known fragmentation patterns of related compounds.)
| Fragment | Proposed Structure | Plausible m/z |
| [M-SO₂]⁺ | C₇H₁₄N⁺ | 112 |
| [M-C₄H₈]⁺ | C₃H₆NO₂S⁺ | 120 |
| [C₄H₈N]⁺ | Azetidinium fragment | 70 |
| [C₅H₁₀N]⁺ | Piperidinium fragment | 84 |
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their bonds.
For this compound, the most characteristic IR absorption bands would be associated with the sulfonyl group (SO₂). The symmetric and asymmetric stretching vibrations of the S=O bonds in sulfones typically appear as strong bands in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The presence of these two strong absorption bands is a clear indicator of the sulfone functional group. Other important vibrations include the N-H stretching of the secondary amine, which would appear as a moderate band around 3300-3500 cm⁻¹, and the C-H stretching vibrations of the aliphatic rings in the 2850-3000 cm⁻¹ region. C-N stretching vibrations would be expected in the 1000-1250 cm⁻¹ range. In a comparative study of cocrystal screening, vibrational spectroscopy was shown to provide key information on the groups involved in intermolecular interactions semanticscholar.org.
Raman spectroscopy provides complementary information to IR spectroscopy. The S=O stretching vibrations are also typically observable in the Raman spectrum. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the spirocyclic rings.
Table 3: Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the specified functional groups.)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| S=O (sulfonyl) | Asymmetric Stretch | 1300 - 1350 |
| S=O (sulfonyl) | Symmetric Stretch | 1120 - 1160 |
| C-N | Stretch | 1000 - 1250 |
The crystal structure would also reveal the conformation of the azetidine and piperidine rings. The piperidine ring in similar six-membered heterocyclic systems often adopts a chair conformation to minimize steric strain nih.gov. The azetidine ring is expected to be puckered. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the N-H group and the oxygen atoms of the sulfonyl group, which govern the solid-state architecture. In a study of heterocyclic sulfones, X-ray diffraction revealed that intermolecular N-H to O=S hydrogen bonding can dominate the crystal structures, leading to the formation of molecular chains mdpi.com.
Computational Approaches to Structural and Conformational Analysis
In conjunction with experimental techniques, computational chemistry plays a vital role in understanding the structural and conformational properties of molecules. Molecular mechanics and dynamics simulations can provide detailed insights into the conformational landscape and dynamic behavior of flexible molecules like this compound.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools used to explore the potential energy surface of a molecule and identify its stable conformations. These methods rely on classical mechanics and a set of parameters known as a force field to calculate the potential energy of a system of atoms.
For this compound, a conformational search using molecular mechanics would be performed to identify the low-energy conformers. This would involve systematically rotating the rotatable bonds and minimizing the energy of the resulting structures. The results of such a study would likely show that the piperidine ring prefers a chair conformation, but other low-energy conformers, such as twist-boat conformations, might also be accessible. The relative energies of these conformers would provide an indication of their populations at a given temperature.
Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a specific temperature, MD can reveal the conformational transitions and the flexibility of the spirocyclic system. These simulations can help to understand how the molecule might behave in solution and can be used to calculate various properties, such as average bond lengths, bond angles, and dihedral angles, which can be compared with experimental data. Computational studies on related heterocyclic systems have demonstrated the utility of these methods in predicting conformational preferences researchgate.netnih.gov.
Density Functional Theory (DFT) Calculations for Electronic Structure and Bond Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of this compound, DFT calculations can provide deep insights into its geometry, stability, and reactivity. By solving the Schrödinger equation for the molecule, albeit with approximations for the exchange-correlation functional, DFT can be used to determine various electronic and structural properties.
For spirocyclic compounds, DFT has been successfully employed to understand their conformational features and the stereoselective construction of quaternary stereo centers. nih.gov The application of DFT, often using a basis set like B3LYP, can elucidate the molecule's softness, hardness, and the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the ease of electronic transitions. nih.gov
Ab initio molecular orbital calculations have been reported for a range of cyclic and acyclic sulfones, providing optimized geometries that show satisfactory agreement with experimental data where available. researchgate.net These studies can serve as a reference for the expected bond lengths and angles in the sulfone moiety of this compound. For instance, DFT calculations can determine the precise lengths of the S-O and S-C bonds within the thiacyclohexane dioxide ring.
The electronic properties of the molecule, such as the distribution of electron density, can be visualized through Molecular Electrostatic Potential (MEP) maps. ekb.eg These maps are invaluable for identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity. ekb.eg For this compound, the MEP would likely show a region of high electron density around the oxygen atoms of the sulfone group and the nitrogen of the azetidine ring, indicating their potential for electrophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -850 Hartree |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type. It is not based on actual experimental data for this compound.
Prediction of Spectroscopic Parameters (e.g., Predicted Collision Cross Section)
In modern analytical chemistry, particularly in fields like metabolomics and drug discovery, the collision cross section (CCS) has emerged as a crucial parameter for compound identification. nih.govresearchgate.net The CCS is a measure of the ion's size and shape in the gas phase and is determined using ion mobility-mass spectrometry (IM-MS). mdpi.com For novel compounds like this compound, where experimental standards may not be available, the prediction of CCS values is of significant interest.
Machine learning (ML) models have shown great promise in accurately predicting CCS values for small molecules. nih.govresearchgate.net These models are trained on large datasets of experimentally determined CCS values and use molecular descriptors or fingerprints to establish a relationship between the chemical structure and the CCS value. researchgate.netmdpi.com Various ML algorithms, including random forest and graph attention networks, have been successfully applied, with median relative errors often below 3%. nih.govmdpi.com
For this compound, a predicted CCS value could be generated using one of these established ML models. The prediction would be based on its 2D or 3D structure and would provide an additional parameter to increase confidence in its tentative identification in complex mixtures when analyzed by IM-MS. acs.org The accuracy of the prediction would depend on the structural similarity of the target molecule to the compounds in the training set of the ML model. nih.gov
Table 2: Predicted Spectroscopic and Physicochemical Parameters for this compound
| Parameter | Predicted Value | Method |
| Collision Cross Section (CCS) [M+H]⁺ | 145.2 Ų | Machine Learning Model |
| Polar Surface Area | 65.4 Ų | Computational |
| LogP | -0.8 | Computational |
| Molar Refractivity | 45.1 cm³ | Computational |
Note: The data in this table is illustrative and based on general predictive models for small molecules. It is not based on experimentally verified data for this compound.
Theoretical and Mechanistic Investigations of Reactions Involving Spirocyclic Sulfones
Elucidation of Reaction Pathways and Transition States
The reactivity of 8-Thia-5-azaspiro[3.5]nonane 8,8-dioxide is expected to be dictated by the interplay of ring strain in the azetidine (B1206935) moiety, the electron-withdrawing nature of the sulfone group, and the nucleophilicity of the secondary amine. Theoretical studies on analogous strained heterocyclic systems suggest that reactions proceeding via ring-opening of the azetidine are likely to be thermodynamically favorable.
Plausible Reaction Pathways:
Nucleophilic Ring-Opening: The strained four-membered ring is susceptible to attack by nucleophiles. Quantum chemical calculations on similar systems often reveal a concerted or stepwise mechanism, with the transition state geometry showing significant bond elongation of the C-N or C-C bond being cleaved. The energy barrier for such a process would be highly dependent on the nature of the nucleophile and the solvent.
N-Functionalization: The secondary amine is a key site for reactions such as alkylation, acylation, and sulfonylation. Theoretical models of these reactions would involve locating the transition states for the nucleophilic attack of the nitrogen on the electrophile. These transition states are typically characterized by the formation of a new N-C or N-S bond and the breaking of a bond in the electrophile.
Reactions involving the Sulfone Group: While the sulfone group is generally stable, it can influence the reactivity of adjacent positions. For instance, deprotonation at the α-carbon to the sulfone could be a potential reaction pathway, leading to the formation of a carbanion stabilized by the sulfonyl group. The transition states for such reactions would involve the abstraction of a proton by a base.
Transition State Analysis: The identification and characterization of transition states are crucial for understanding reaction mechanisms and kinetics. For reactions involving this compound, transition state geometries would be located using computational methods such as density functional theory (DFT). Vibrational frequency analysis is then employed to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
Quantum Chemical Studies on Reactivity and Selectivity
Quantum chemical calculations provide invaluable insights into the electronic structure and reactivity of molecules. For this compound, these studies can help predict its behavior in various chemical transformations.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: The HOMO is expected to be localized primarily on the nitrogen atom of the azaspiro moiety, indicating its nucleophilic character. The energy of the HOMO (EHOMO) is related to the ionization potential and reflects the molecule's ability to donate electrons.
LUMO: The LUMO is likely to be distributed over the sulfone group and the adjacent carbon atoms, highlighting the electrophilic nature of the sulfur atom and the potential for nucleophilic attack at the α-carbons. The energy of the LUMO (ELUMO) is related to the electron affinity and indicates the molecule's ability to accept electrons.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative Data)
| Parameter | Predicted Value (eV) | Implication |
| EHOMO | -6.5 | Nucleophilic character at the nitrogen atom |
| ELUMO | 1.2 | Electrophilic sites at the sulfone group |
| ΔE (HOMO-LUMO Gap) | 7.7 | High kinetic stability, but reactive sites exist |
Note: The values in this table are illustrative and based on typical values for similar heterocyclic sulfones. Actual values would require specific quantum chemical calculations.
Computational methods can be used to calculate the energetics of reaction pathways, including the energies of reactants, products, intermediates, and transition states. This information allows for the determination of reaction enthalpies (ΔH), activation energies (Ea), and reaction rates.
For instance, in a hypothetical N-alkylation reaction, the activation energy can be calculated as the difference in energy between the transition state and the reactants. Lower activation energies indicate faster reaction rates.
Table 2: Illustrative Theoretical Energetics for a Hypothetical N-Alkylation Reaction
| Parameter | Predicted Value (kcal/mol) | Interpretation |
| Activation Energy (Ea) | 15 - 25 | Moderately facile reaction at room temperature |
| Reaction Enthalpy (ΔH) | -10 to -20 | Exothermic and thermodynamically favorable |
Note: These are representative values and the actual energetics would depend on the specific electrophile and reaction conditions.
In Silico Modeling of Molecular Interactions and Recognition Principles
In silico modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be employed to study the non-covalent interactions of this compound with biological macromolecules like enzymes or receptors. These studies are crucial in drug discovery for understanding the molecular basis of a compound's biological activity.
Molecular Docking: This technique predicts the preferred binding orientation of the molecule within the active site of a target protein. The sulfone group, with its potential for hydrogen bonding, and the spirocyclic scaffold, which imparts a rigid three-dimensional structure, are expected to play significant roles in molecular recognition.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the interactions between the molecule and its target over time. These simulations can reveal the stability of the binding pose, the key interacting residues, and the role of solvent molecules.
Establishment of Structure-Reactivity Relationships
By systematically modifying the structure of this compound and computationally evaluating the effects on its reactivity and interaction profiles, structure-reactivity relationships (SRRs) can be established. For example, the introduction of substituents on the piperidine or azetidine rings could influence the nucleophilicity of the nitrogen atom or the strain of the four-membered ring, thereby altering the molecule's reactivity.
Computational studies on a series of analogs can help in:
Identifying the key structural features that govern reactivity.
Predicting the reactivity of novel derivatives.
Guiding the design of new compounds with desired chemical properties.
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as Versatile Building Blocks for Complex Molecular Architectures
The quest for molecules with well-defined three-dimensional (3D) geometries is a central theme in modern drug discovery and chemical biology. Spirocyclic scaffolds are particularly valued for their ability to confer conformational rigidity and introduce sp³-hybridized carbons, moving away from the flat, two-dimensional structures that have historically dominated synthetic compound libraries. nih.gov 8-Thia-5-azaspiro[3.5]nonane 8,8-dioxide embodies these desirable features, making it a potentially powerful building block.
Spirocyclic systems, especially those containing small, strained rings like the azetidine (B1206935) in this scaffold, are recognized for their capacity to improve pharmacokinetic and pharmacodynamic profiles in bioactive molecules. nih.gov The rigid fusion of the azetidine and the tetrahydrothiopyran (B43164) 1,1-dioxide rings fixes the spatial orientation of any substituents, which can lead to enhanced binding affinity and selectivity for biological targets such as proteins. nih.gov
Moreover, compounds structurally related to this compound, such as spirocyclic β- and γ-sultams, are described as advanced sp³-enriched building blocks for drug discovery. nih.govscilit.comnih.gov These scaffolds provide novel frameworks that mimic saturated nitrogen heterocycles like pyrrolidine (B122466) but possess distinct physicochemical properties, such as reduced basicity and enhanced aqueous solubility, due to the presence of the sulfone group. nih.gov The incorporation of the this compound core into a larger molecule can thus be used to introduce structural complexity and fine-tune molecular properties in a predictable manner.
Strategies for Scaffold Diversity and Chemical Library Generation
A key requirement in discovery chemistry is the ability to generate libraries of structurally diverse compounds to explore a wide swath of chemical space. spirochem.com The this compound scaffold is well-suited for this purpose. The secondary amine within the azetidine ring serves as a convenient chemical handle for derivatization.
Through standard synthetic methodologies, a vast array of substituents can be appended to the nitrogen atom. This functionalization allows for the creation of a library of molecules where the core spirocyclic structure remains constant, but the appended groups systematically vary. This strategy enables the exploration of how different functional groups, positioned with precise 3D orientations by the rigid scaffold, interact with biological targets. This approach of using a central scaffold to create a diverse library is a cornerstone of modern medicinal chemistry. nih.gov
The synthesis of related spirocyclic sultams has been shown to be scalable, allowing for the production of significant quantities of the core building block for subsequent library synthesis. nih.govnih.gov By leveraging this single, highly functionalized building block, chemists can rapidly generate numerous unique structures, each possessing the inherent three-dimensionality of the parent spirocycle, thereby accelerating the discovery of new bioactive agents.
Role in the Synthesis of Structurally Diverse Compounds (e.g., natural product analogs)
Natural products are a rich source of inspiration for drug development, often featuring complex, spirocyclic architectures. nih.gov The synthesis of natural product analogs—molecules that retain the core structural motifs of a natural product but have been modified to improve efficacy, selectivity, or pharmacokinetic properties—is a vital strategy in medicinal chemistry.
The this compound scaffold can serve as a synthetic mimic of spirocyclic fragments found in nature. Its rigid, non-planar conformation can replicate the 3D topology of more complex natural systems. nih.gov By decorating this core with functional groups analogous to those found in a target natural product, chemists can create simplified analogs that are more synthetically accessible while retaining the key spatial arrangements necessary for biological activity.
For instance, many natural products contain heterocyclic rings and complex stereochemical relationships. The defined structure of this spiro-sultam provides a robust platform for building such complexity. The sulfone moiety itself is a structural motif found in some chiral natural products and bioactive compounds, adding to the relevance of this scaffold. researchgate.net The use of such building blocks facilitates the efficient construction of diverse and complex molecules that would otherwise require lengthy and challenging synthetic routes. nih.gov
Potential in Advanced Materials Science (e.g., optoelectronic applications of spiro compounds with sulfone groups)
Beyond pharmaceutical applications, the structural elements of this compound are highly relevant to the field of advanced materials science, particularly in optoelectronics. Both the spiro-center and the sulfone group are known to impart desirable properties to organic materials used in devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.netacs.org
Spiro-annulated compounds are widely employed in optoelectronic materials due to their unique orthogonal structure. This geometry disrupts crystal packing (crystallization), which helps in the formation of stable amorphous thin films—a critical feature for device longevity and performance. acs.org The spiro-center also contributes to a high glass transition temperature (Tg), enhancing the morphological stability of the material under thermal stress. acs.org
The sulfone group, on the other hand, is a strong electron-withdrawing group and is often incorporated into organic electronic materials to tune their energy levels and charge-transport properties. cardiff.ac.uk In the context of dye-sensitized solar cells, for example, sulfone groups can act as auxiliary acceptors, enhancing charge separation and retarding charge recombination. researchgate.net In OLEDs, sulfone-containing molecules are used as host materials. The non-conjugated nature of the sp³ spiro-carbon atom can lead to a separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a feature that is beneficial in designing both host materials and emitters. acs.org
The combination of a rigid, thermally stabilizing spiro-core with an electronically active sulfone group in a single molecule like this compound makes it a promising candidate for the development of new materials for optoelectronic devices.
| Structural Feature | Property Conferred in Optoelectronic Materials | Source(s) |
| Spiro Core | High thermal and morphological stability | acs.org |
| Formation of stable amorphous films | acs.org | |
| Orthogonal structure leading to HOMO/LUMO separation | acs.org | |
| Sulfone Group | Electron-accepting character for tuning energy levels | researchgate.netcardiff.ac.uk |
| Can act as an auxiliary acceptor to retard charge recombination | researchgate.net | |
| Used in host materials for phosphorescent OLEDs | researchgate.net |
Future Research Directions and Perspectives
Development of Novel and Highly Efficient Synthetic Methodologies for Related Spirocycles
The synthesis of spirocyclic compounds, particularly those incorporating heteroatoms and functional groups like sulfones, remains a challenging yet crucial area of organic chemistry. rsc.orgresearchgate.net Future research will likely focus on creating more atom-economical, stereoselective, and environmentally benign methods for constructing these complex three-dimensional structures.
One promising avenue is the advancement of cascade reactions. A recently developed photocatalytic approach enables the synthesis of spirocyclic vinyl sulfones through a tandem radical cyclization and functional group migration process. nih.gov This method utilizes mild conditions and demonstrates broad functional group compatibility, offering a template for developing new pathways to saturated spirocyclic sulfone systems like 8-thia-5-azaspiro[3.5]nonane 8,8-dioxide. nih.gov Further exploration into novel catalytic systems, including metal-catalyzed and photocatalytic cyclizations, could provide direct access to these scaffolds from readily available starting materials, thereby avoiding lengthy, multi-step sequences. mdpi.com
Strategies that have been successfully employed in the synthesis of approved drugs containing spirocycles could also be adapted. nih.gov These often involve innovative cyclization and annulation techniques to construct the spirocyclic core. nih.gov The development of new synthetic routes is essential, as the lack of efficient methods currently hinders broader investigation into the potential applications of these compounds in fields like drug discovery. rsc.orgresearchgate.net
Table 1: Emerging Synthetic Strategies for Spirocyclic Sulfones
| Methodology | Key Features | Potential Application for Spiro[3.5]nonane Sulfones | Reference |
|---|---|---|---|
| Photocatalytic Radical Cyclization/Migration | - Mild, visible-light mediated conditions
| Adaptation for saturated systems through subsequent reduction or modified reaction design. | rsc.orgnih.gov |
| Metal-Catalyzed Cyclization | - Use of transition metals (e.g., Cu, Pd)
| Development of intramolecular cyclization strategies for azaspirocycle formation. | mdpi.com |
| Base-Promoted Intramolecular Cyclization | - Metal-free conditions
| Design of precursors that can undergo base-mediated ring closure to form the azaspiro[3.5]nonane core. | mdpi.com |
Exploration of Undiscovered Reactivity Patterns of the Spiro[3.5]nonane Sulfone System
The reactivity of the spiro[3.5]nonane sulfone system is largely uncharted territory. The inherent ring strain of the four-membered azetidine (B1206935) ring combined with the electron-withdrawing nature of the sulfone group suggests a rich and complex chemical behavior waiting to be discovered. Future studies should systematically investigate the reactivity of this scaffold under various conditions.
Research could focus on reactions that take advantage of the strained ring system. For instance, ring-opening reactions of the azetidine moiety could provide access to novel functionalized piperidines. The stability of the sulfone group makes it an excellent anchor for directing reactions or for later functionalization. The varied reactivity of other strained spiroheterocycles, which can undergo rearrangements or nucleophilic additions driven by the release of ring strain, provides a model for potential transformations of the spiro[3.5]nonane system. nih.gov
Furthermore, the sulfone group itself can participate in or influence a variety of chemical transformations. Its ability to act as a Michael acceptor when adjacent to a double bond is well-documented for vinyl sulfones, and while the target compound is saturated, the potential for elimination reactions to form such a system could be explored. rsc.orgnih.gov Understanding these fundamental reactivity patterns is critical for unlocking the full synthetic potential of this class of molecules.
Integration of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis Planning
The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, particularly in the areas of molecular design and synthesis planning. researchgate.net These computational tools can analyze vast datasets of chemical reactions to predict reaction outcomes, propose novel molecular structures with desired properties, and design efficient synthetic routes. researchgate.netnih.gov
For the this compound system, AI and ML could be instrumental in several ways:
De Novo Design: Machine learning models can be trained to generate novel spirocyclic structures with optimized properties for specific biological targets or material applications.
Retrosynthetic Analysis: Computer-Aided Synthesis Planning (CASP) tools, powered by machine learning, can propose viable and efficient synthetic pathways to the target molecule and its derivatives, overcoming the limitations and biases of human-designed routes. nih.govsemanticscholar.org These programs can navigate the complex chemical space to identify connections to commercially available starting materials. nih.gov
Reaction Optimization: AI algorithms can predict the optimal conditions (e.g., catalyst, solvent, temperature) for synthetic steps, reducing the time and resources spent on empirical optimization. researchgate.net
The application of these data-driven approaches promises to accelerate the discovery and development of new molecules based on the azaspiro[3.5]nonane sulfone scaffold. researchgate.netrsc.org
Advancements in Flow Chemistry and Automated Synthesis for Large-Scale Production
As interest in spirocyclic compounds grows, the need for scalable and efficient manufacturing processes becomes paramount. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages for large-scale production. spirochem.comacs.org
Key benefits of flow chemistry include:
Enhanced Safety: Better control over reaction temperature and pressure, minimizing the risks associated with exothermic reactions or hazardous reagents. syrris.com
Improved Efficiency and Yield: Precise control over reaction parameters leads to higher yields and purities. syrris.comnih.gov
Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel, bypassing the challenges of scaling up batch processes. spirochem.com
The synthesis of complex molecules, including spirocyclic natural products, has already been successfully demonstrated using flow chemistry. nih.govresearchgate.net Applying these principles to the synthesis of this compound could enable its production on an industrial scale. Integrating automated systems would further streamline the process, allowing for continuous manufacturing with minimal human intervention. This technology is particularly valuable for multi-step syntheses, where intermediates can be generated and used in subsequent steps without isolation. acs.org
Table 2: Comparison of Batch vs. Flow Chemistry for Spirocycle Synthesis
| Parameter | Batch Chemistry | Flow Chemistry | Reference |
|---|---|---|---|
| Scalability | Complex, non-linear scale-up | Linear scale-up, easier to manage | spirochem.com |
| Safety | Higher risk with exotherms and hazardous materials | Superior heat and mass transfer, smaller reaction volumes enhance safety | syrris.com |
| Control | Difficult to precisely control temperature and mixing | Precise control over reaction time, temperature, and stoichiometry | spirochem.com |
| Efficiency | Can lead to lower yields and more byproducts | Often results in higher yields, faster reactions, and improved purity | syrris.comnih.gov |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 8-Thia-5-azaspiro[3.5]nonane 8,8-dioxide, and how can reaction conditions be optimized?
- Methodology :
- Utilize electrophilic substitution reactions, leveraging the reactivity of sulfur and nitrogen atoms in the spirocyclic framework. For example, iodine-containing intermediates (as seen in analogous spirocyclic compounds) can facilitate nucleophilic attack due to their electrophilic nature .
- Optimize reaction parameters (temperature, solvent, catalyst) via factorial design experiments to maximize yield and purity. For instance, a 2<sup>k</sup> factorial design can systematically evaluate interactions between variables like temperature (60–85°C) and reaction time (4–24 hours) .
- Purify crude products using column chromatography or recrystallization, guided by solubility profiles in solvents like acetonitrile or methanol.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfone S=O stretches at ~1300–1150 cm⁻¹) and confirm the absence of undesired byproducts .
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve spirocyclic geometry and substituent effects. For example, coupling constants in 2,7-diazaspiro[3.5]nonane derivatives reveal conformational rigidity .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate structural integrity .
Q. How can computational modeling predict the stability and electronic properties of this compound?
- Methodology :
- Perform density functional theory (DFT) calculations to analyze bond angles, ring strain, and sulfone group polarization. Compare results with X-ray crystallography data from analogous spirocycles (e.g., diazaspiro derivatives) .
- Use molecular dynamics (MD) simulations to assess conformational flexibility in solvated environments, which influences biological activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound derivatives?
- Methodology :
- Synthesize analogs with varying substituents (e.g., amides, halogens) and test binding affinity to target receptors (e.g., sigma receptors S1R/S2R) using radioligand displacement assays .
- Compare functional profiles (agonist/antagonist activity) in vitro. For example, 2,7-diazaspiro[3.5]nonane derivatives showed divergent intrinsic activity based on substituent interactions with Glu172 in S1R .
- Conduct QSAR modeling to correlate electronic/steric parameters (e.g., Hammett constants, logP) with biological activity .
Q. What experimental approaches resolve contradictions in biological activity data for spirocyclic sulfone derivatives?
- Methodology :
- Validate assay reproducibility using standardized protocols (e.g., consistent cell lines, buffer pH, and temperature). For in vivo studies, employ blinded testing in pain models (e.g., mechanical hypersensitivity in mice) with positive controls (e.g., BD-1063 for S1R antagonism) .
- Perform dose-response curves to distinguish between partial agonism and assay artifacts. Statistical tools like ANOVA can identify outliers or batch effects .
Q. How can factorial design optimize the synthesis of this compound under scaled conditions?
- Methodology :
- Design a 3<sup>k</sup> factorial experiment to evaluate critical factors:
| Factor | Levels |
|---|---|
| Temperature | 60°C, 80°C, 100°C |
| Catalyst Loading | 0.5 eq, 1.0 eq, 1.5 eq |
| Solvent | Acetonitrile, THF, DMF |
- Analyze interactions using response surface methodology (RSM) to maximize yield while minimizing impurities .
Q. What in vivo models are appropriate for evaluating neuropharmacological effects, and how should controls be designed?
- Methodology :
- Use transgenic mouse models to assess target engagement (e.g., S1R knockout models). Measure behavioral endpoints (e.g., allodynia) with compounds administered via intraperitoneal injection .
- Include vehicle controls (e.g., saline) and reference compounds (e.g., PRE-084 for S1R agonism) to normalize data across experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
